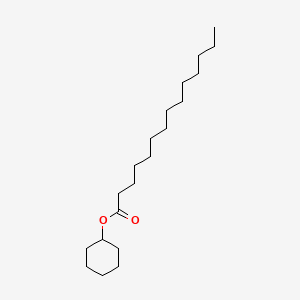
Cyclohexyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl myristate is an ester compound with the molecular formula C20H38O2. It is formed by the esterification of cyclohexanol and myristic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl myristate can be synthesized through the esterification reaction between cyclohexanol and myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound hydroperoxide.
Reduction: Reduction reactions can convert it back to cyclohexanol and myristic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: this compound hydroperoxide.
Reduction: Cyclohexanol and myristic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl myristate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Wirkmechanismus
The mechanism of action of cyclohexyl myristate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing the active components (cyclohexanol and myristic acid) which then exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl myristate can be compared with other similar esters such as:
- Cyclohexyl palmitate
- Cyclohexyl stearate
- Cyclohexyl laurate
Uniqueness
This compound is unique due to its specific chain length and cyclohexyl group, which confer distinct physical and chemical properties. It has a balanced hydrophilic-lipophilic profile, making it suitable for various applications where other esters might not perform as effectively.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications. Its unique properties and reactivity make it a valuable component in various fields, from chemistry and biology to medicine and industry.
Eigenschaften
CAS-Nummer |
93805-35-7 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
cyclohexyl tetradecanoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)22-19-16-13-12-14-17-19/h19H,2-18H2,1H3 |
InChI-Schlüssel |
CVKSQUBKUSUUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
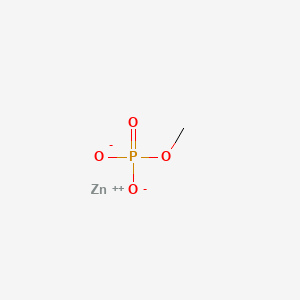
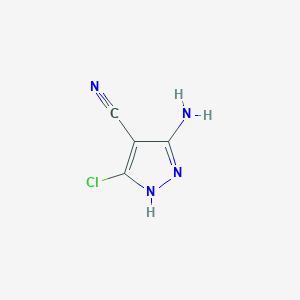
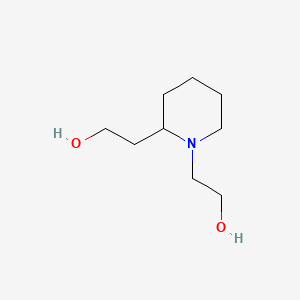
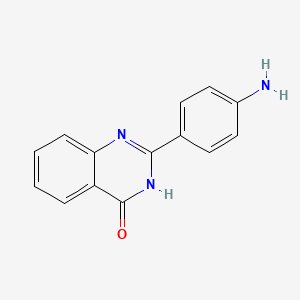
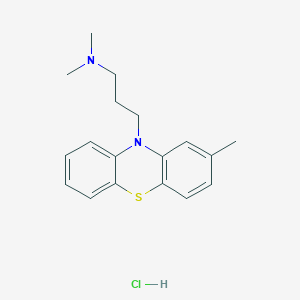
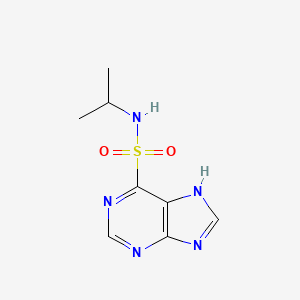

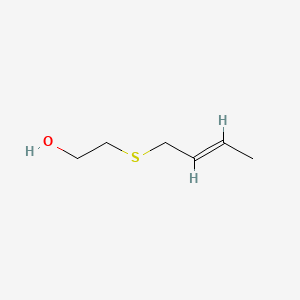
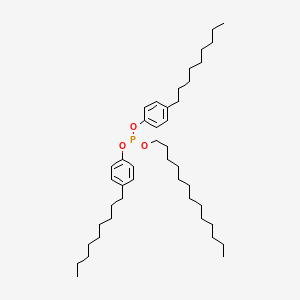

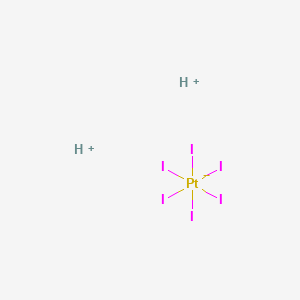
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

